Bis(2-pyridyl) ketone

説明

Evolution of Research on Di-2-Pyridyl Ketone and its Derivatives

The study of di-2-pyridyl ketone and its complexes has evolved significantly since the first report of its copper(II) complexes in 1967. rsc.org Early research focused on its basic coordination behavior. Over time, the understanding of its reactivity, particularly the transformation of the carbonyl group, opened up new avenues of investigation. rsc.orgresearchgate.net

A major area of development has been the use of di-2-pyridyl ketone in the synthesis of coordination clusters. mdpi.com The ability of its derivatives to bridge multiple metal ions has been exploited to create complex structures with interesting magnetic properties. mdpi.comrsc.org For instance, it has been instrumental in synthesizing the largest known nickel(II)/di-2-pyridyl ketone-based coordination cluster, a Ni₁₁ cluster. mdpi.com

Furthermore, research has expanded to include a wide array of derivatives. By reacting di-2-pyridyl ketone with other molecules, a variety of ligands with different coordination properties have been created. These include oximes, hydrazones, and thiosemicarbazones. nih.gov These derivatives have shown promise in diverse applications, from analytical chemistry to materials science. redalyc.org For example, di-2-pyridyl ketone oxime has been studied for its role in modeling the solvent extraction of toxic metal ions like cadmium(II). nih.govnih.gov Hydrazone derivatives have been investigated for their use as multidentate ligands in the determination of transition metal ions. redalyc.org

The timeline below highlights some key developments in the research of di-2-pyridyl ketone and its derivatives:

| Year | Milestone |

| 1967 | First report of copper(II) complexes of di-2-pyridyl ketone. rsc.org |

| 2010 | Initial use of di-2-pyridyl ketone to synthesize nickel(II)/lanthanide(III) triangular clusters. rsc.org |

| 2016 | Investigation into cadmium(II) coordination compounds with di-2-pyridyl ketone, highlighting the role of intermolecular interactions. rsc.org |

| 2019 | Study of palladium(II) complexes of di-2-pyridyl ketone benzoyl hydrazones for catalytic C-C cross-coupling reactions. tandfonline.comtandfonline.com |

| 2024 | Synthesis of one-dimensional coordination polymers using cadmium(II) halides and di-2-pyridyl ketone oxime. nih.gov |

Significance of Di-2-Pyridyl Ketone in Contemporary Chemical Disciplines

The versatility of di-2-pyridyl ketone and its derivatives has led to their application in several modern chemical fields:

Coordination Chemistry and Molecular Magnetism: Di-2-pyridyl ketone is a cornerstone ligand in the synthesis of polynuclear coordination clusters. mdpi.com Its ability to form stable complexes with a wide range of transition metals (like Cu, Mn, Ni, and Re) and lanthanides has been extensively explored. fishersci.fi The resulting complexes often exhibit interesting magnetic properties, with some being investigated as single-molecule magnets (SMMs). rsc.org For example, its monoanionic form has been used to create triangular Ni(II)/lanthanide(III) complexes with unique magnetic behaviors. fishersci.fi

Catalysis: Derivatives of di-2-pyridyl ketone have shown significant potential in catalysis. They can act as bidentate directing groups in reactions like catalytic decarbonylation to form 2,2′-bipyridyls. While strong coordination to metal catalysts can sometimes be a drawback, recent studies have found ways to overcome this, achieving high yields in certain reactions. Palladium(II) complexes of di-2-pyridyl ketone hydrazones have been shown to be effective catalysts for Suzuki cross-coupling reactions and electrocatalytic hydrogen evolution. tandfonline.comtandfonline.comreading.ac.uk

Materials Science: The ability of di-2-pyridyl ketone to form extended structures, such as coordination polymers, makes it a valuable component in materials science. nih.gov These materials can have interesting properties, including photoluminescence. rsc.org The structural diversity of the complexes, influenced by factors like the choice of metal ion and reaction conditions, allows for the design of materials with specific architectures. rsc.org

Analytical Chemistry: Certain derivatives of di-2-pyridyl ketone, particularly hydrazones, are used as reagents in analytical chemistry. redalyc.org Their ability to form colored complexes with specific metal ions allows for their use in spectrophotometric determination of those ions. redalyc.org

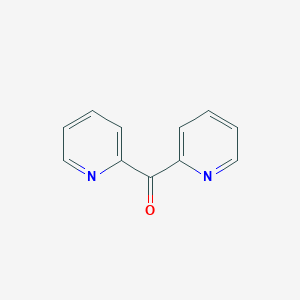

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dipyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWUYJWCJRLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173068 | |

| Record name | Bis(2-pyridyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-26-4 | |

| Record name | 2-Pyridyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-pyridyl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19437-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-pyridyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-pyridyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Di 2 Pyridyl Ketone and Its Advanced Derivatives

Established Synthetic Routes for Di-2-Pyridyl Ketone

The preparation of di-2-pyridyl ketone can be approached through various synthetic strategies, each with its own set of reagents and reaction conditions. These established routes include methods starting from halogenated pyridines, the oxidation of corresponding carbinols, and rearrangement pathways.

One effective method for the synthesis of di-2-pyridyl ketone involves the use of an organolithium reagent to create a nucleophilic pyridine (B92270) species, which then reacts with a formylating agent. guidechem.com This process typically begins with the reaction of 2-bromopyridine (B144113) with n-butyllithium in an inert solvent such as tetrahydrofuran (B95107) (THF) at a low temperature, typically -78 °C. This step generates a 2-lithiopyridine intermediate.

Following the formation of the organolithium species, a formylating agent, such as ethyl chloroformate, is introduced to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion. The process is concluded with an aqueous workup and extraction of the organic layer, followed by purification techniques like column chromatography to isolate the di-2-pyridyl ketone product. guidechem.com

Table 1: Key Reagents and Conditions for Synthesis from 2-Bromopyridine

| Step | Reagent/Condition | Purpose |

| 1 | 2-Bromopyridine | Starting material |

| 2 | n-Butyllithium in hexane | Formation of 2-lithiopyridine |

| 3 | Tetrahydrofuran (THF) | Anhydrous solvent |

| 4 | -78 °C | Initial reaction temperature |

| 5 | Ethyl chloroformate | Formylating agent |

| 6 | Room temperature | Completion of reaction |

| 7 | Dichloromethane | Extraction solvent |

| 8 | Column chromatography | Purification of product |

The synthesis of di-2-pyridyl ketone directly from 2-pyridinecarboxaldehyde (B72084) precursors is not a widely documented or common synthetic route in the available scientific literature. While 2-pyridinecarboxaldehyde is a key building block for many pyridine-containing compounds, its direct conversion to di-2-pyridyl ketone appears to be a less-traveled synthetic path compared to other established methods.

Several oxidizing agents can be employed for the transformation of di-2-pyridyl carbinol to di-2-pyridyl ketone, with nitric acid being a preferred reagent for this conversion. google.com Potassium permanganate (B83412) is another powerful oxidizing agent that can be utilized for this purpose. google.comlibretexts.org The reaction conditions, such as solvent and temperature, are crucial for achieving a high yield and preventing over-oxidation or side reactions. Molecular oxygen can also serve as an oxidant in this reaction, often in the presence of a suitable catalyst. google.com

Table 2: Comparison of Oxidizing Agents for Di-2-Pyridyl Carbinol Oxidation

| Oxidizing Agent | Typical Conditions | Notes |

| Nitric Acid | Aqueous solution | Preferred for high yields google.com |

| Potassium Permanganate | Aqueous or organic solvent | Strong oxidant, requires careful control google.comlibretexts.org |

| Molecular Oxygen | Catalytic system | A greener alternative |

The pyridilic acid rearrangement provides an alternative pathway to di-2-pyridyl ketone by first synthesizing the di-2-pyridyl carbinol intermediate. This approach starts with α-pyridil, which undergoes a rearrangement in the presence of an alkoxide ion in an anhydrous organic solvent. google.com This reaction forms a pyridilic acid alkyl ester.

The resulting ester is then hydrolyzed with water to yield the alkali metal salt of pyridilic acid. Subsequent acidification of the aqueous solution of this salt to a pH of approximately 6 leads to the formation of di-2-pyridyl carbinol. google.com This carbinol is then oxidized, as described in the previous section, to afford di-2-pyridyl ketone. This method has been reported to produce the carbinol intermediate in surprisingly high yields, making it an attractive synthetic strategy. google.com

Oxidation of Di-2-Pyridyl Carbinol

Synthesis of Di-2-Pyridyl Ketone Derivatives

The carbonyl group of di-2-pyridyl ketone is a focal point for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. These derivatives are often synthesized through condensation reactions with compounds containing a primary amine group.

Common derivatives include oximes, hydrazones, and thiosemicarbazones. Di-2-pyridyl ketone oxime is synthesized by the reaction of di-2-pyridyl ketone with hydroxylamine (B1172632). nih.gov Hydrazone derivatives are prepared by the condensation of di-2-pyridyl ketone with various hydrazides, such as isonicotinoyl hydrazide. nih.gov Similarly, thiosemicarbazones are formed by reacting di-2-pyridyl ketone with thiosemicarbazide (B42300) or its derivatives. nih.govacs.org These reactions are typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. The resulting derivatives have been extensively studied for their coordination chemistry and biological activities. researchgate.netnih.gov

Table 3: Common Derivatives of Di-2-Pyridyl Ketone and their Synthesis

| Derivative | Reactant | General Reaction |

| Oxime | Hydroxylamine | Condensation |

| Hydrazone | Hydrazide (e.g., Isonicotinoyl hydrazide) | Condensation nih.gov |

| Thiosemicarbazone | Thiosemicarbazide | Condensation nih.gov |

Schiff Base Derivatization

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with a carbonyl compound. In the context of di-2-pyridyl ketone, this reaction provides a versatile method for introducing a wide range of functionalities.

The synthesis of Schiff bases from di-2-pyridyl ketone involves the reaction of the ketone with primary amines. A common approach is the condensation with equimolar amounts of a primary amine, such as 2-aminopyridine (B139424) or aniline (B41778). ijsred.com The reaction with 2-aminopyridine results in the formation of a tridentate ligand, where the nitrogen atoms of both pyridine rings and the imine group can coordinate to a metal center. ijsred.com Similarly, reacting di-2-pyridyl ketone with aniline yields N-(di(pyridin-2-yl)methylene)aniline. ijsred.com These reactions are typically catalyzed by a few drops of a weak acid, like glacial acetic acid, to facilitate the dehydration step. ijsred.comjocpr.com

Table 1: Examples of Primary Amines Used in Schiff Base Synthesis with Di-2-Pyridyl Ketone

| Primary Amine | Resulting Schiff Base |

| 2-Aminopyridine | N-(di(pyridin-2-yl)methylene)pyridin-2-amine |

| Aniline | N-(di(pyridin-2-yl)methylene)aniline |

The formation of Schiff bases from di-2-pyridyl ketone is highly dependent on the reaction conditions. Polar protic solvents like methanol (B129727) and ethanol are commonly employed as they effectively dissolve the reactants. ijsred.comresearchgate.net The reaction is typically carried out under reflux to provide the necessary activation energy for the condensation and subsequent dehydration. ijsred.comresearchgate.net For instance, the synthesis of the Schiff base from di-2-pyridyl ketone and 2-aminopyridine is achieved by refluxing the reactants in ethanol at 70°C for 5 hours. ijsred.com In the case of the aniline derivative, the reaction involves refluxing in methanol for 24 hours. ijsred.com The choice of solvent can influence the reaction rate and the ease of product isolation. Generally, alcoholic solvents are preferred as they are good solvents for both the reactants and the resulting Schiff base, and any water formed during the reaction can be tolerated or removed. researchgate.net

Table 2: Summary of Reaction Conditions for Schiff Base Synthesis

| Amine | Solvent | Conditions | Reference |

| 2-Aminopyridine | Ethanol | Reflux (70°C), 5 hours | ijsred.com |

| Aniline | Methanol | Reflux, 24 hours | ijsred.com |

Oxime and Hydrazone Formation

Further derivatization of the carbonyl group of di-2-pyridyl ketone can be achieved through reactions with hydroxylamine and various hydrazine (B178648) derivatives, leading to the formation of oximes and hydrazones, respectively. These derivatives are of significant interest due to their coordination chemistry and potential biological activities.

The reaction of di-2-pyridyl ketone with hydroxylamine hydrochloride in the presence of a base results in the formation of di-2-pyridyl ketone oxime. nih.govarpgweb.com This reaction is a standard method for the conversion of ketones to their corresponding oximes. nih.gov The base, often pyridine or an alkali hydroxide, is necessary to neutralize the hydrochloric acid and generate free hydroxylamine, which then acts as the nucleophile. arpgweb.comorgsyn.org The reaction is typically carried out in a polar solvent like ethanol and may require heating to proceed to completion. arpgweb.comorgsyn.org The resulting oxime possesses a C=N-OH functional group, which can exist as E and Z isomers.

Hydrazones are synthesized by the condensation of di-2-pyridyl ketone with acid hydrazides. nih.govresearchgate.net This reaction is a versatile method for introducing a variety of substituents onto the di-2-pyridyl ketone framework. For example, the condensation with isonicotinoyl hydrazide yields di-2-pyridyl ketone isonicotinoyl hydrazone. nih.govnih.gov This is typically achieved by refluxing the ketone and the hydrazide in a suitable solvent like ethanol. nih.gov Similarly, other acid hydrazides such as acetic acid hydrazide and benzoyl hydrazide can be employed to generate the corresponding hydrazone derivatives. pharm.or.jpresearchgate.net The acylation of hydrazides with acids like acetic acid can sometimes occur as a side reaction, so careful control of reaction conditions is necessary. pharm.or.jp

Table 3: Examples of Acid Hydrazides for Hydrazone Synthesis

| Acid Hydrazide | Resulting Hydrazone |

| Isonicotinoyl Hydrazide | Di-2-pyridyl ketone isonicotinoyl hydrazone |

| Acetic Acid Hydrazide | Di-2-pyridyl ketone acetylhydrazone |

| Benzoyl Hydrazide | Di-2-pyridyl ketone benzoylhydrazone |

Thiosemicarbazones are a class of compounds formed by the reaction of a ketone with a thiosemicarbazide. The reaction of di-2-pyridyl ketone with thiosemicarbazide leads to the formation of di-2-pyridyl ketone thiosemicarbazone. mdpi.com This condensation reaction is typically carried out by refluxing the reactants in a solvent such as methanol. mdpi.com The resulting thiosemicarbazone is a versatile ligand capable of coordinating to metal ions through the nitrogen and sulfur atoms. mdpi.comresearchgate.net The general structure of thiosemicarbazones is characterized by the X-C(Z)=N-NH-C(=S)Y framework, which allows for extensive structural modification. mdpi.com

Hemiketal and Gem-Diol Formation upon Coordination

The coordination of di-2-pyridyl ketone to a metal ion through its pyridyl nitrogen atoms activates the carbonyl group towards nucleophilic addition. This activation facilitates the attack of solvent molecules, leading to the formation of hemiketal or gem-diol structures that are often not stable as free molecules but are readily observed in their coordinated form. researchgate.netmdpi.com

Alcohol Addition (e.g., Methanol, Ethanol)

In the presence of alcohols like methanol or ethanol, coordinated di-2-pyridyl ketone can undergo nucleophilic attack to form a hemiketal. researchgate.net This transformation is particularly well-documented for palladium(II) complexes. For instance, the reaction of di-2-pyridyl ketone with Na₂[PdCl₄] in refluxing methanol results in the formation of a mono-complex, [Pd(dpk·MeOH)Cl₂], where dpk·MeOH represents the methoxy-hemiketal derivative of the ligand. nih.gov Similarly, when the reaction is carried out in ethanol, a bis-complex of the type [Pd(dpk·EtOH)₂]Cl₂ can be isolated. nih.govacs.org

The formation of these hemiketal complexes has been confirmed by various analytical techniques, including single-crystal X-ray diffraction. nih.govacs.org In the solid state, the hemiketal ligand coordinates to the metal center in a bidentate fashion through the two pyridyl nitrogen atoms.

Table 1: Selected Crystallographic Data for Palladium(II) Hemiketal Complexes of Di-2-Pyridyl Ketone

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| [Pd(dpk·EtOH)Cl₂] | Monoclinic | P2₁/c | Pd-N, Pd-Cl | acs.org |

The formation of the hemiketal derivative is also observed in rhenium(V) and technetium(V) complexes. Reaction of trans-[ReOCl₃(PPh₃)₂] or (n-Bu₄N)[TcOCl₄] with di-2-pyridyl ketone in ethanol yields complexes of the general formula [MOCl₂{(C₅H₄N)₂C(OEt)(O)}] (M = Re, Tc), where the ethoxy-hemiketal acts as a uninegative, terdentate N,O,N-donor ligand. scispace.com

Water Addition

When water is present in the reaction medium, coordinated di-2-pyridyl ketone can be hydrated to form a gem-diol. researchgate.net This process is driven by the Lewis acidity of the metal center, which polarizes the C=O bond and facilitates the nucleophilic attack of a water molecule. The resulting gem-diol can exist in its neutral form, (py)₂C(OH)₂, or can be deprotonated to form monoanionic, [(py)₂C(OH)(O)]⁻, or dianionic, [(py)₂C(O)₂]²⁻, ligands, which are effective at bridging multiple metal centers, leading to the formation of polynuclear clusters. researchgate.netmdpi.com

A notable example is the formation of cubane-type clusters with various transition metals. Six isostructural cubane-like complexes with the general formula [M₄(μ₃-O)₄]ⁿ⁺ (where M = Mn(II), Co(II), Ni(II), Zn(II), or Cd(II)) have been synthesized using the gem-diol form of di-2-pyridyl ketone. rsc.org In these structures, the deprotonated gem-diol ligand bridges the metal centers. Another example is a novel Ni₁₁ coordination cluster, [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂], which incorporates the monoanion of the gem-diol form of di-2-pyridyl ketone. mdpi.com

The equilibrium between the ketone and its hydrated gem-diol form can be significantly influenced by coordination to a metal ion. For the free ligand in D₂O, the equilibrium constant K = [(dpk·H₂O)]/[(dpk)] is approximately 0.04. However, upon coordination to cis-[Pt(H₂O)₂]²⁺, this equilibrium constant shifts to approximately 3, indicating a strong preference for the gem-diol form in the coordinated state. researchgate.net

Table 2: Equilibrium Constants for Di-2-Pyridyl Ketone Hydration

| Species | Solvent | Equilibrium Constant (K) | Reference |

| Free dpk | D₂O | ~ 0.04 | researchgate.net |

| cis-[Pt(dpk)(H₂O)₂]²⁺ | D₂O | ~ 3 | researchgate.net |

Metal-Promoted Solvation Mechanisms

The formation of hemiketals and gem-diols from di-2-pyridyl ketone in the presence of metal ions is a clear example of a metal-promoted nucleophilic addition to a coordinated ligand. The metal ion functions as a Lewis acid, withdrawing electron density from the carbonyl group and thereby increasing the electrophilicity of the carbonyl carbon. wikipedia.org This activation makes the carbonyl group more susceptible to attack by weak nucleophiles like water and alcohols.

The general mechanism involves the coordination of the di-2-pyridyl ketone to the metal center, which polarizes the C=O bond. This is followed by the nucleophilic attack of a solvent molecule (water or alcohol) on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer steps result in the formation of the stable gem-diol or hemiketal, which remains coordinated to the metal ion. pageplace.deyoutube.com

Chiral Di-2-Pyridyl Ketone Ligand Synthesis

The synthesis of chiral di-2-pyridyl ketone ligands is of considerable interest for their potential applications in asymmetric catalysis. One effective strategy involves the use of readily available chiral precursors to introduce stereocenters into the ligand framework.

A notable approach is the synthesis of C₂-symmetric chiral di-2-pyridyl ketones from chiral bromopyridines. This method allows for the preparation of enantiomerically pure ligands that can subsequently be used to form chiral metal complexes. acs.org For example, new C₂-symmetric chiral di-2-pyridyl ketones have been prepared and their copper complexes have been synthesized and characterized by X-ray crystallography. These chiral complexes have shown activity in the copper-catalyzed enantioselective cyclopropanation of styrene.

Another strategy involves the use of chiral amino alcohols to synthesize chiral bis(oxazolinyl)pyridine (pybox) or bis(imidazolinyl)pyridine ligands, which are structurally related to di-2-pyridyl ketone derivatives and are highly effective in a range of asymmetric catalytic reactions. nih.govnih.govresearchgate.net While not directly di-2-pyridyl ketones, these syntheses demonstrate the feasibility of incorporating chirality into pyridyl-based ligand systems. The synthesis of chiral bis(pyridyl)methanol ligands from chiral 2-bromo-6-alkoxypyridines also provides a route to optically active ligands that are closely related to the hydrated forms of di-2-pyridyl ketone. acs.org

Iii. Advanced Coordination Chemistry of Di 2 Pyridyl Ketone

Metal Complexation Studies

The study of metal complexation with di-2-pyridyl ketone has unveiled a rich and complex coordination chemistry. The ligand's ability to adopt multiple coordination modes, ranging from simple chelation to bridging multiple metal centers, has been a key factor in the synthesis of novel inorganic compounds. This section delves into the complexation of di-2-pyridyl ketone with a range of transition metals, highlighting the synthesis of mononuclear, dinuclear, and polynuclear species.

Di-2-pyridyl ketone has proven to be an effective ligand for the synthesis of coordination complexes with a wide variety of transition metals. Its monoanionic forms are particularly adept at producing polynuclear and cluster complexes. The coordination versatility of dpk and its derivatives stems from the ability of the deprotonated ligands, such as (py)₂C(OH)O⁻, to exhibit over 15 distinct bridging coordination modes, with μ₂ to μ₅ bridging having been observed. This flexibility allows for the formation of complexes with aesthetically pleasing structures and interesting magnetic properties.

While di-2-pyridyl ketone is renowned for its ability to form polynuclear structures, mononuclear complexes can also be synthesized, often serving as building blocks for more complex assemblies. In these complexes, the dpk ligand or its derivatives typically act as a bidentate or tridentate chelating agent to a single metal center.

For instance, the reaction of di(2-pyridyl) ketone with Pd(II) salts leads to the formation of mononuclear complexes. The synthesis of (dpk)PdCl₂ and (dpk)Pd(OAc)₂ involves the direct reaction of the dpk ligand with the corresponding palladium(II) precursor. acs.org Furthermore, these mononuclear complexes can undergo in situ nucleophilic addition of ethanol (B145695) to the carbonyl group of the coordinated dpk ligand, yielding complexes like (dpk·EtOH)PdCl₂. acs.org X-ray crystallography of (dpk·EtOH)PdCl₂ confirmed the molecular structure resulting from this transformation. acs.org

Similarly, mononuclear manganese(II) complexes have been prepared using derivatives of di-2-pyridyl ketone. The complex [Mn(HCO₂)₂{(py)C(Me)NOH}₂] is formed when methyl(2-pyridyl)ketone oxime is reacted with a manganese(II) source in the presence of a base. nih.gov In this structure, two neutral methyl(2-pyridyl)ketone oxime ligands chelate to the Mn(II) ion through their nitrogen atoms, with two formate anions completing the octahedral coordination sphere. nih.gov

The synthesis of mononuclear cadmium(II) complexes with di-2-pyridyl ketone oxime (dpkoxH) has also been reported. For example, complexes such as [CdCl₂(dpkoxH)] consist of a single cadmium ion coordinated by the bidentate dpkoxH ligand and two chloride ions, resulting in a pseudotetrahedral geometry. mdpi.com

Interactive Data Table: Synthesis of Mononuclear Di-2-Pyridyl Ketone Complexes

| Metal | Ligand | Reactants | Solvent | Resulting Complex | Reference |

| Pd(II) | dpk | dpk, PdCl₂ | Dichloromethane/Ethanol | (dpk·EtOH)PdCl₂ | acs.org |

| Mn(II) | (py)C(Me)NOH | MnSO₄·H₂O, (py)C(Me)NOH, NaOMe | H₂O | [Mn(HCO₂)₂{(py)C(Me)NOH}₂] | nih.gov |

| Cd(II) | dpkoxH | CdCl₂, dpkoxH | - | [CdCl₂(dpkoxH)] | mdpi.com |

The bridging capability of di-2-pyridyl ketone and its derivatives readily facilitates the formation of dinuclear complexes. In these structures, two metal centers are linked by one or more bridging dpk-derived ligands, and often additional bridging groups like hydroxides, halides, or carboxylates.

The use of di-2-pyridyl ketone in zinc(II) nitrate chemistry has yielded a dinuclear complex with the formula [Zn₂(NO₃)₂{(py)₂C(OEt)O}₂]. nih.gov This complex is synthesized by reacting Zn(NO₃)₂·4H₂O with dpk in ethanol. nih.gov In this structure, two zinc(II) ions are bridged by two deprotonated ethoxy-hemiacetal forms of the dpk ligand. Each (py)₂C(OEt)O⁻ ion acts as a μ₂-bridging ligand, chelating to the two zinc centers through the pyridyl nitrogen atoms and the deprotonated oxygen atom. nih.gov

Dinuclear copper(II) complexes have also been synthesized using dipyriamethyrin, a hexaphyrin analogue containing pyridyl groups. The reaction of dipyriamethyrin with copper(II) acetate produces a binuclear complex, [Cu₂(dipyriamethyrin)(μ₂-1,1-acetato)₂]. nih.gov Single-crystal X-ray diffraction revealed a twisted conformation where all six heterocycles of the ligand participate in coordination to the two copper(II) ions. nih.gov

In manganese(II) chemistry, the reaction of methyl(2-pyridyl)ketone oxime with manganese(II) sulfate in water leads to the dinuclear complex [Mn₂(SO₄)₂{(py)C(Me)NOH}₄]. nih.gov In this molecule, two Mn(II) centers are bridged by sulfate ions, with each metal also being chelated by two neutral methyl(2-pyridyl)ketone oxime ligands.

The synthesis of dinuclear lanthanide(III) complexes has been achieved using methyl 2-pyridyl ketoxime (mepaoH). semanticscholar.orgnih.gov The reaction of hydrated lanthanide(III) nitrates with mepaoH in acetonitrile results in complexes of the formula [Ln₂(O₂CMe)₄(NO₃)₂(mepaoH)₂], where Ln can be Nd, Eu, Gd, Tb, or Dy. semanticscholar.orgnih.gov The structure of these complexes consists of two lanthanide ions bridged by two bidentate bridging and two chelating-bridging acetate groups. nih.gov Each lanthanide ion is also chelated by a bidentate mepaoH ligand and a bidentate nitrate group, resulting in a 9-coordinate geometry. nih.gov

Interactive Data Table: Synthesis of Dinuclear Di-2-Pyridyl Ketone Complexes

| Metal(s) | Ligand(s) | Reactants | Solvent | Resulting Complex | Reference |

| Zn(II) | (py)₂C(OEt)O⁻ | Zn(NO₃)₂·4H₂O, dpk | Ethanol | [Zn₂(NO₃)₂{(py)₂C(OEt)O}₂] | nih.gov |

| Cu(II) | dipyriamethyrin, acetate | dipyriamethyrin, Cu(OAc)₂ | - | [Cu₂(dipyriamethyrin)(μ₂-1,1-acetato)₂] | nih.gov |

| Mn(II) | (py)C(Me)NOH, SO₄²⁻ | MnSO₄·H₂O, (py)C(Me)NOH | H₂O | [Mn₂(SO₄)₂{(py)C(Me)NOH}₄] | nih.gov |

| Ln(III) | mepaoH, acetate, nitrate | Ln(NO₃)₃·nH₂O, mepaoH | Acetonitrile | [Ln₂(O₂CMe)₄(NO₃)₂(mepaoH)₂] | semanticscholar.orgnih.gov |

The rich coordination chemistry of di-2-pyridyl ketone is most evident in the synthesis of polynuclear and cluster complexes. The deprotonated gem-diol or hemiketal forms of the ligand are particularly effective at bridging multiple metal centers, leading to the formation of high-nuclearity clusters with fascinating structures and magnetic properties.

The combined use of di-2-pyridyl ketone and acetates in nickel(II) chemistry has afforded an undecanuclear cluster, [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂]. mdpi.com This complex, synthesized from Ni(O₂CMe)₂·4H₂O, dpk, and triethylamine in a water-acetonitrile mixture, features a novel core topology. mdpi.com The core consists of a central non-linear {Ni₃(μ₂-OH)₄}²⁺ subunit connected to two cubane {Ni₄(OH)(μ₃-OR)₂(μ₃-OR')}⁴⁺ subunits, where RO⁻ is the monoanion of the gem-diol form of dpk. mdpi.com This complex represents the largest known nickel(II)/dpk-based coordination cluster. mdpi.com

Tetranuclear cobalt(II) and nickel(II) cubane complexes have also been synthesized using dpk and benzoate. mdpi.com The complexes, with the general formula [M₄{(py)₂C(OH)O}₄(O₂CPh)₄] (M = Co, Ni), are obtained from the reaction of M(NO₃)₂·6H₂O, dpk, and sodium benzoate in methanol (B129727). mdpi.com Their structures feature a [M₄O₄] cubane-like core where the oxygen atoms come from the deprotonated gem-diol form of dpk. mdpi.com

In zinc chemistry, the use of di-2-pyridyl ketone oxime (Hpko) with various coligands has led to the formation of tetranuclear and pentanuclear clusters. researchgate.net For example, tetranuclear complexes with an inverse 12-metallacrown-4 topology, such as [Zn₄(OH)₂(O₂CPh)₂(pko)₄], have been synthesized. researchgate.net Pentanuclear zinc clusters like [Zn₅Cl₂(pko)₆]²⁺ have also been isolated, featuring a novel topology of two "collapsed" 9-metallacrown-3 structures sharing a common zinc apex. researchgate.net

Transition Metal Complexes (e.g., Cu, Mn, Ni, Re, Fe, Pd, Co, Zn, Cd, Hg)

Synthesis of Polynuclear and Cluster Complexes

Triangular Ni(II)/Lanthanide(III) Complexes

The monoanionic forms of di-2-pyridyl ketone have been successfully employed to synthesize triangular heterometallic clusters containing both nickel(II) and lanthanide(III) ions. rsc.orgnih.gov These Ni₂Ln complexes are of significant interest due to their potential as single-molecule magnets. The synthesis involves the reaction of a nickel(II) source, a lanthanide(III) salt, and di-2-pyridyl ketone in the presence of a base. The resulting triangular core is held together by bridging alkoxide or hydroxide groups derived from the in situ generated hemiketal or gem-diol form of the dpk ligand. The dpk-derived ligands chelate to the metal centers, providing structural integrity to the cluster. These complexes exhibit interesting magnetic properties arising from the exchange interactions between the paramagnetic metal ions within the triangular arrangement. rsc.orgnih.gov

Copper Complexes with Binuclear and Tetranuclear Structures

The coordination chemistry of di-2-pyridyl ketone oxime (dpkoxH) with copper has yielded a variety of polynuclear complexes, including binuclear and tetranuclear species. The reaction of copper(II) salts with dpkoxH under different conditions can lead to complexes with varying nuclearities. For example, a binuclear complex [Cu₂(pko)₄] has been synthesized. In copper(I) chemistry, the reaction of dpkoxH with copper(I) chloride results in the dinuclear complex [Cu(DPKox)Cl]₂·2H₂O. mdpi.com

Furthermore, tetranuclear copper(I) complexes with a stairstep-shaped Cu₄X₄ (X = Br, I) core have been assembled using rigid thioxanthone-based diphosphine ligands, demonstrating the propensity of copper to form such cluster motifs. acs.org While not directly involving di-2-pyridyl ketone, these structures highlight the common formation of tetranuclear copper clusters. The use of di-2-pyridyl ketone oxime in copper chemistry has also led to the isolation of higher nuclearity clusters, including trinuclear, pentanuclear, and hexanuclear complexes, showcasing the ligand's remarkable ability to facilitate the assembly of complex molecular architectures. researchgate.net

Interactive Data Table: Synthesis of Polynuclear and Cluster Di-2-Pyridyl Ketone Complexes

| Metal(s) | Ligand(s) | Reactants | Solvent | Resulting Complex | Reference |

| Ni(II) | (py)₂C(OH)O⁻, acetate | Ni(O₂CMe)₂·4H₂O, dpk, Et₃N | H₂O-MeCN | [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] | mdpi.com |

| Co(II)/Ni(II) | (py)₂C(OH)O⁻, benzoate | M(NO₃)₂·6H₂O, dpk, NaO₂CPh | Methanol | [M₄{(py)₂C(OH)O}₄(O₂CPh)₄] | mdpi.com |

| Zn(II) | pko⁻, OH⁻, PhCO₂⁻ | Zn(II) salt, Hpko, PhCO₂⁻ | - | [Zn₄(OH)₂(O₂CPh)₂(pko)₄] | researchgate.net |

| Ni(II), Ln(III) | dpk-derived monoanion | Ni(II) salt, Ln(III) salt, dpk, base | - | Triangular Ni₂Ln complexes | rsc.orgnih.gov |

| Cu(I) | DPKox | CuCl, DPKox | - | [Cu(DPKox)Cl]₂·2H₂O | mdpi.com |

Ni(II) Coordination Clusters

The combination of di-2-pyridyl ketone with other ligands, particularly carboxylates, has proven to be a highly effective strategy for synthesizing polynuclear nickel(II) clusters. A notable example is the undecanuclear cluster, [Ni11(OH)6(O2CMe)12{(py)2C(OH)(O)}4(H2O)2]. mdpi.comresearchgate.net This complex was synthesized in an 80% yield by reacting nickel(II) acetate with di-2-pyridyl ketone in a water-acetonitrile mixture under basic conditions. mdpi.comuniversityofgalway.ie

In this structure, the di-2-pyridyl ketone ligand is present as the monoanion of its gem-diol form, (py)2C(OH)(O)⁻. researchgate.net The core of the cluster features a central, non-linear {Ni3(μ2-OH)4}²⁺ unit connected to two {Ni4(OH)(μ3-OR)2(μ3-OR′)}⁴⁺ cubane subunits (where RO⁻ is (py)2C(OH)(O)⁻ and R′O⁻ is MeCO2⁻). mdpi.com The (py)2C(OH)(O)⁻ ligands adopt an η¹:η¹:η³:μ₃ coordination mode, bridging three metal centers. researchgate.net The acetate anions also play a crucial structural role, exhibiting three different coordination modes: terminal monodentate (η¹), syn, syn η¹:η¹:μ₂, and η¹:η³:μ₄. mdpi.comresearchgate.net This complex represents the largest known nickel(II) coordination cluster based on the di-2-pyridyl ketone ligand and possesses a rare nuclearity. mdpi.comuniversityofgalway.ie Magnetic studies revealed an S = 3 ground state for the cluster. researchgate.net

| Property | Details |

| Complex Formula | [Ni11(OH)6(O2CMe)12{(py)2C(OH)(O)}4(H2O)2] |

| Ligands | (py)2C(OH)(O)⁻ (gem-diolate), MeCO2⁻ (acetate), OH⁻ (hydroxide), H2O (aqua) |

| Core Topology | A central {Ni3(μ2-OH)4}²⁺ unit linked to two {Ni4} cubane subunits. mdpi.com |

| (py)2C(OH)(O)⁻ Mode | η¹:η¹:η³:μ₃ researchgate.net |

| MeCO2⁻ Modes | η¹, syn, syn η¹:η¹:μ₂, η¹:η³:μ₄ mdpi.com |

| Nuclearity | Ni₁₁ mdpi.com |

Coordination Polymers

Coordination polymers are extended structures formed by the linking of metal ions with bridging ligands. The derivatives of di-2-pyridyl ketone, such as its oxime (dpkoxH), are effective ligands for constructing such polymeric architectures. In the reactions of cadmium(II) halides with di-2-pyridyl ketone oxime, a series of one-dimensional (1D) coordination polymers have been synthesized: {[CdCl2(dpkoxH)∙2H2O]}n, {[CdBr2(dpkoxH)]}n, and {[CdI2(dpkoxH)]}n. mdpi.com

These compounds consist of 1D zigzag chains where adjacent Cd(II) centers are alternately bridged by two halide ions and one neutral di-2-pyridyl ketone oxime ligand. mdpi.com The dpkoxH ligand coordinates in a rare η¹:η¹:η¹:μ bridging mode, using its two pyridyl nitrogen atoms and the oxime nitrogen. mdpi.com The coordination sphere of each cadmium ion is a distorted octahedron, completed by a terminal halide ligand. The specific arrangement of donor atoms in the coordination sphere is influenced by the identity of the halide. mdpi.com The assembly of these chains into a 3D supramolecular architecture is directed by intermolecular interactions, including hydrogen bonding and π-π stacking. mdpi.com

Schiff Base Metal Complexes

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed by the condensation of a primary amine with a ketone or aldehyde. nih.gov Di-2-pyridyl ketone is a common precursor for synthesizing Schiff base ligands that are highly effective in coordinating to metal ions. For instance, Schiff bases derived from di-2-pyridyl ketone can act as NNNN tetradentate ligands, coordinating to transition metals through two pyridine (B92270) nitrogens and two azomethine nitrogens. researchgate.net

The synthesis of these complexes generally involves a one-pot reaction where di-2-pyridyl ketone is first condensed with a diamine, followed by the addition of a metal salt. zenodo.org This methodology has been used to prepare complexes with various transition metals, including Co(II), Ni(II), Zn(II), and Cd(II). researchgate.net The resulting geometry of the metal center is dependent on the specific metal and ancillary ligands. For example, Co(II) and Ni(II) complexes often adopt a six-coordinate distorted octahedral geometry, with the coordination sphere completed by two water molecules. researchgate.net In contrast, Zn(II) complexes with similar ligands have been found to be four-coordinate with a distorted tetrahedral geometry. researchgate.net

Another class of Schiff base ligands can be derived from the condensation of di-2-pyridyl ketone with hydrazides. Di-2-pyridyl ketone acetic acid hydrazone (dpkaah), for example, coordinates to Group 12 metal chlorides in a κ³-N,N,O fashion, forming complexes like [MCl2(κ³-N,N,O-dpkaah)] where M = Zn, Cd, or Hg. scilit.com

Influence of Anions and Solvents on Complex Structure

The final structure of a coordination complex derived from di-2-pyridyl ketone is highly sensitive to the reaction conditions, particularly the choice of solvent and the counter-anions present.

Solvents: The solvent can act as more than just a medium for the reaction; it can be a direct participant. As mentioned, nucleophilic solvents such as water and alcohols can attack the carbonyl carbon of the coordinated dpk ligand. The presence of water, even in trace amounts from the solvent or hydrated metal salts, can lead to the formation of the gem-diol derivative, (py)2C(OH)2. mdpi.com Its subsequent deprotonation is fundamental to the assembly of many polynuclear clusters, including the Ni₁₁ cluster discussed previously. mdpi.comresearchgate.net Similarly, in the presence of an alcohol like ethanol (EtOH), the hemiketal derivative, (py)2C(OEt)(OH), can be formed in situ. This was demonstrated in the synthesis of palladium(II) complexes, where reacting (dpk)PdCl2 in ethanol resulted in the formation of the hemiketal complex (dpk·EtOH)PdCl2. acs.org This transformation highlights how solvent choice can fundamentally alter the coordinating ligand and, consequently, the final product. acs.org

Structural Characterization Techniques in Coordination Chemistry

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sometimes other elements in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed chemical formula. mdpi.com This comparison serves as a crucial check for the purity and composition of a newly synthesized complex. scilit.com For example, in the characterization of manganese clusters derived from di-2-pyridyl ketone, elemental analysis was used to confirm the proposed formulas, such as for the complex Mn7{(py)2CO2}4(2-hp)4(NO3)2(DMF)2∙3DMF∙H2O, where the calculated percentages of C, H, and N were found to be in close agreement with the experimental values. mdpi.com Similarly, for Schiff base iron complexes, elemental analysis confirmed the composition as LMCl2. mdpi.com

Molar Conductivity Measurements

Molar conductivity (Λ_M_) measurements are a fundamental technique in coordination chemistry to assess the electrolytic nature of complexes in solution. This method helps in determining whether a complex remains intact or dissociates into ions when dissolved in a particular solvent. The magnitude of the molar conductivity is indicative of the number of ions present in the solution, thereby providing insights into the coordination sphere of the metal ion.

The electrolytic or non-electrolytic behavior of di-2-pyridyl ketone complexes is typically determined by dissolving them in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific concentration, commonly 10⁻³ M, and measuring their conductivity. The resulting values are then compared with established ranges for different electrolyte types in that specific solvent.

Interpreting Molar Conductivity Data

The interpretation of molar conductivity values is based on the principle that higher values correspond to a greater degree of ionic dissociation. Generally, complexes are categorized as non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on, based on their Λ_M_ values. For instance, in DMF, complexes exhibiting low molar conductivity values are considered non-electrolytes, which suggests that the anions are coordinated to the metal center and are not free in the solution. Conversely, higher molar conductivity values suggest the presence of free ions, indicating that one or more anions are outside the coordination sphere.

Research Findings on Di-2-pyridyl Ketone Derivatives

For a series of cobalt(II), copper(II), and zinc(II) complexes with a di-2-pyridyl ketone Schiff base derivative, molar conductivity measurements in DMF indicated a non-electrolytic nature for most of the complexes. The measured values were in the range of 15-24 Ω⁻¹ cm² mol⁻¹, suggesting that the anions are coordinated to the metal ion.

In another study involving copper(II) complexes of a di-2-pyridyl ketone nicotinoylhydrazone ligand, the molar conductance values in DMF were found to be in the range of 3–12 Ω⁻¹ cm² mol⁻¹. These low values are characteristic of non-electrolytes. However, one of the complexes in this series exhibited a molar conductance of 165 Ω⁻¹ cm² mol⁻¹, indicating it behaves as a 2:1 electrolyte.

A study on cobalt(II) and zinc(II) complexes of di-2-pyridyl ketone-4-methoxybenzhydrazone in DMF revealed molar conductivity values of 34 Ω⁻¹ cm² mol⁻¹ for the cobalt(II) complex and 28 Ω⁻¹ cm² mol⁻¹ for the zinc(II) complex. These values are indicative of their non-electrolytic nature niscair.res.in.

Illustrative Data Tables

The following tables provide a summary of molar conductivity data for complexes of di-2-pyridyl ketone derivatives, which can be used as a reference to understand the expected conductivity of di-2-pyridyl ketone complexes.

| Complex | Molar Conductivity (Λ_M_) in Ω⁻¹ cm² mol⁻¹ | Electrolytic Nature |

|---|---|---|

| [Co(DKMB)Cl] | 34 | Non-electrolyte |

| [Zn(DKMB)Cl] | 28 | Non-electrolyte |

| Solvent | Non-electrolyte (Ω⁻¹ cm² mol⁻¹) | 1:1 Electrolyte (Ω⁻¹ cm² mol⁻¹) | 1:2 Electrolyte (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|

| DMF | < 40 | 65 - 90 | 130 - 170 |

| DMSO | < 50 | 50 - 90 | 100 - 140 |

Iv. Catalytic Applications and Mechanisms

Catalysis Involving Di-2-Pyridyl Ketone Complexes

Di-2-pyridyl ketone (DPK) serves as a versatile ligand in organometallic chemistry, primarily due to the coordinating ability of its two pyridyl nitrogen atoms. This allows it to form stable complexes with various transition metals, which can then act as catalysts in a range of organic transformations. The electronic and steric properties of the DPK ligand can be fine-tuned, influencing the activity and selectivity of the catalytic system.

One of the significant catalytic applications involving di-2-pyridyl ketone is its own transformation via decarbonylation, a reaction where the central carbonyl group is removed.

The decarbonylation of di-2-pyridyl ketone provides a direct route to synthesize 2,2′-bipyridyls, which are themselves highly valuable ligands in catalysis and materials science. This transformation involves the cleavage of two carbon-carbon bonds adjacent to the ketone's carbonyl group, releasing carbon monoxide (CO) and forming a new C-C bond between the two pyridine (B92270) rings chemrxiv.orgacs.org. While this reaction can be performed stoichiometrically, catalytic methods are more desirable for their efficiency acs.orgacs.org. Rhodium(I) complexes, for instance, have been explored for catalyzing such decarbonylative couplings researchgate.netnih.gov.

The structure of di-2-pyridyl ketone is crucial for its reactivity in decarbonylation. The two pyridyl nitrogen atoms act as a bidentate directing group, coordinating to a metal catalyst center. This chelation brings the metal catalyst into close proximity to the C-C bonds flanking the carbonyl group, facilitating their oxidative addition to the metal, which is a key step in the catalytic cycle acs.orgnih.gov. This directed approach is more effective than using monodentate directing groups and is essential for promoting the reaction acs.org. The coordination is thought to involve σ-donation from the nitrogen atoms and π-back donation from the carbonyl group to the metal center chemrxiv.orgacs.org.

A significant challenge in the catalytic decarbonylation of di-2-pyridyl ketone, particularly with homogeneous metal complex catalysts, is catalyst deactivation. This often occurs due to product inhibition osti.gov. The product, 2,2′-bipyridyl, is a very strong bidentate ligand itself. It can coordinate to the metal center more strongly than the di-2-pyridyl ketone substrate acs.org. This strong binding of the product occupies the catalyst's active sites, preventing further reaction cycles and leading to rapid deactivation chemrxiv.orgacs.org. Additionally, the carbon monoxide generated during the reaction can also strongly coordinate to electron-rich metal centers, further contributing to catalyst deactivation chemrxiv.orgacs.org.

To overcome the limitations of traditional catalysts, advanced heterogeneous systems have been developed. A notable example is a cerium dioxide (CeO₂)-supported copper-palladium (Cu-Pd) alloy nanoparticle catalyst (Cu₁–Pd₄/CeO₂) chemrxiv.orgacs.org. This system has proven effective for the selective intramolecular decarbonylation of various di-2-pyridyl ketones chemrxiv.org.

Several factors contribute to the success of this catalyst:

Multiple Active Sites : The nanoparticle surface provides multiple active sites, which may allow the di-2-pyridyl ketone to coordinate preferentially over the bipyridyl product, thus mitigating product inhibition chemrxiv.orgacs.org.

Bimetallic Synergy : The combination of copper and palladium is crucial. Palladium ensembles on the nanoparticle surface are believed to be essential for the bidentate coordination and subsequent C-C bond oxidative addition. Alloying with copper creates more electron-deficient palladium species, which facilitates the turnover-limiting step of CO desorption chemrxiv.orgchemrxiv.org.

Support Interaction : The CeO₂ support is not merely an inert carrier. It interacts strongly with the Cu-Pd nanoparticles, enhancing the stability of the active catalytic species acs.orgmdpi.com.

This advanced system has demonstrated applicability to a range of substituted di-2-pyridyl ketones, producing the corresponding bipyridyls in good to excellent yields chemrxiv.org.

Table 1: Decarbonylation of Various Di-2-Pyridyl Ketones using Cu₁–Pd₄/CeO₂ Catalyst Data sourced from a study on CeO₂-supported Cu-Pd alloy nanoparticle catalysts. chemrxiv.org

| Substrate (Di-2-pyridyl Ketone Derivative) | Product (2,2'-Bipyridyl Derivative) | Yield (%) |

|---|---|---|

| Non-substituted | 2,2'-bipyridyl | 85 |

| 5-methyl substituted | 5-methyl-2,2'-bipyridyl | 88 |

| 4-methyl substituted | 4-methyl-2,2'-bipyridyl | 89 |

| 5,5'-dimethyl substituted | 5,5'-dimethyl-2,2'-bipyridyl | 95 |

| 4,4'-dimethyl substituted | 4,4'-dimethyl-2,2'-bipyridyl | 94 |

| 4-fluoro substituted | 4-fluoro-2,2'-bipyridyl | 86 |

| 4-trifluoromethyl substituted | 4-trifluoromethyl-2,2'-bipyridyl | 72 |

| 4-methoxy substituted | 4-methoxy-2,2'-bipyridyl | 81 |

Complexes of palladium with di-2-pyridyl ketone (or its derivatives formed in situ) have been shown to be effective catalysts for C-C cross-coupling reactions, such as the Suzuki cross-coupling researchgate.net. This reaction is a powerful method for forming biaryl compounds by coupling an organoboron compound with an organohalide.

In these catalytic systems, the di-2-pyridyl ketone ligand coordinates to the palladium center. This coordination influences the electronic and steric environment of the metal, thereby facilitating the key steps of the Suzuki catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For example, palladium complexes like [Pd(dpk·MeOH)Cl₂] and [Pd(dpk·HOH)₂]Cl₂], where DPK has undergone solvolysis, have demonstrated efficiency in catalyzing Suzuki reactions between various aryl halides and arylboronic acids researchgate.net. The use of such complexes under aerobic conditions can produce the desired coupled products in good to excellent yields researchgate.net.

Table 2: Suzuki Cross-Coupling Reactions Catalyzed by a Palladium-DPK Complex Representative data for the coupling of various aryl halides with phenylboronic acid. researchgate.net

| Aryl Halide | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | [Pd(dpk·MeOH)Cl₂] | Biphenyl | 95 |

| Bromobenzene | [Pd(dpk·MeOH)Cl₂] | Biphenyl | 92 |

| 4-Iodotoluene | [Pd(dpk·MeOH)Cl₂] | 4-Methylbiphenyl | 96 |

| 4-Bromotoluene | [Pd(dpk·MeOH)Cl₂] | 4-Methylbiphenyl | 90 |

| 4-Iodoanisole | [Pd(dpk·MeOH)Cl₂] | 4-Methoxybiphenyl | 94 |

| 4-Bromoanisole | [Pd(dpk·MeOH)Cl₂] | 4-Methoxybiphenyl | 88 |

Hydrogen Evolution Catalysis

The quest for efficient and sustainable hydrogen (H₂) production has led to the investigation of various molecular catalysts for the hydrogen evolution reaction (HER). Palladium(II) complexes incorporating derivatives of di-2-pyridyl ketone have emerged as effective electrocatalysts for proton reduction to generate H₂.

Detailed electrochemical studies have quantified key performance metrics for these catalysts. For instance, the complex [PdCl₂(κ³-Npy,Nim,O-dpkbh)] demonstrated an overpotential of 157 mV and a turnover number (TON) of 2.0. In comparison, the related complex [PdCl₂(κ³-Npy,Nim,O-dpk-4-abh)] exhibited a lower overpotential of 67 mV and a higher turnover number of 3.2, suggesting that modifications to the hydrazone ligand can significantly influence catalytic efficiency.

| Complex | Overall Rate Constant (kapp) (M-1s-1) | Overpotential (mV) | Turnover Number (TON) |

|---|---|---|---|

| [PdCl₂(κ³-Npy,Nim,O-dpkbh)] | (3.39 ± 0.3) × 10³ | 157 | 2.0 |

| [PdCl₂(κ³-Npy,Nim,O-dpk-4-abh)] | (4.04 ± 0.2) × 10³ | 67 | 3.2 |

Electrocatalytic CO₂ Reduction Coupled with Water Oxidation

A significant challenge in artificial photosynthesis is the development of bifunctional catalysts that can perform both the oxidation of water and the reduction of carbon dioxide (CO₂). Copper complexes utilizing a deprotonated derivative of di-2-pyridyl ketone have been identified as the first molecular electrocatalysts capable of catalyzing both of these critical reactions simultaneously.

Two distinct copper complexes, a binuclear complex ([Cu(II)₂L₂Cl₂]·0.5H₂O) and a tetranuclear complex (Cu₄(II)L₄(OCH₃)₂₂), where L represents the deprotonated methoxy-di-pyridin-2-yl-methanol ligand derived from dpk, have been synthesized and studied. Both complexes serve as stable, homogeneous electrocatalysts for water oxidation and the reduction of CO₂ to carbon monoxide (CO).

The catalytic efficiency of these complexes is highly dependent on their nuclearity and geometry. The binuclear complex exhibits a high turnover frequency (TOF) for water oxidation (7.23 s⁻¹), while the tetranuclear complex is more efficient at CO₂ reduction (TOF of 8.9 s⁻¹). This structural-functional relationship provides a valuable pathway for designing advanced bifunctional catalysts.

| Complex | Water Oxidation TOF (s-1) | CO₂ Reduction to CO TOF (s-1) |

|---|---|---|

| Binuclear Cu(II) Complex | 7.23 | 4.27 |

| Tetranuclear Cu(II) Complex | 0.31 | 8.9 |

Cyclopropanation Catalysis

The use of di-2-pyridyl ketone-based complexes specifically for catalytic cyclopropanation reactions is not extensively documented in the current scientific literature. While cyclopropanation is a well-established transformation often catalyzed by transition metal complexes, the application of ligands derived directly from di-2-pyridyl ketone in this context has not been a prominent area of research.

Catalytic Synthesis of Phosphorus-Containing Compounds

The application of di-2-pyridyl ketone complexes as catalysts for the synthesis of phosphorus-containing compounds is not a widely reported area of study. The synthesis of organophosphorus compounds often relies on various catalytic systems, but complexes featuring the di-2-pyridyl ketone ligand are not commonly cited for this purpose.

Olefin Polymerization

While ligands containing pyridyl moieties, such as certain bis(imino)pyridyl systems, are known to form active catalysts for olefin polymerization, the specific use of di-2-pyridyl ketone as a ligand in this catalytic application is not well-established in the literature. Research on post-metallocene catalysts has explored a wide variety of ligand architectures, but di-2-pyridyl ketone itself is not a commonly featured component for this transformation.

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation is a powerful carbon-carbon bond-forming reaction frequently catalyzed by palladium complexes with chiral ligands. Although various pyridine-containing ligands have been employed in this field, the specific application of chiral catalysts derived from di-2-pyridyl ketone for asymmetric allylic alkylation is not a prominent theme in the existing chemical literature.

Mechanistic Insights into Catalytic Activity

The catalytic activity of complexes derived from di-2-pyridyl ketone is intrinsically linked to the ligand's versatile coordination capabilities and the resulting geometry of the metal complex. The di-2-pyridyl ketone ligand can act as a bidentate or tridentate ligand, coordinating through its two pyridyl nitrogen atoms and, in some cases, the carbonyl oxygen atom.

A key feature of di-2-pyridyl ketone is the reactivity of its carbonyl group upon coordination to a metal center. In the presence of nucleophiles like water or alcohols, the carbonyl carbon can be attacked to form gem-diol or hemiacetal derivatives. Deprotonation of these coordinated species creates anionic oxygen donors, which can act as bridging ligands, facilitating the formation of multinuclear metal clusters. northwestern.edu

This tendency to form multinuclear complexes is central to the catalytic mechanisms observed in water oxidation and CO₂ reduction. In the bifunctional copper catalyst system, the structural difference between the binuclear and tetranuclear complexes leads to their distinct catalytic preferences. nih.gov Structural analysis suggests the binuclear structure of one complex is advantageous for the proton-coupled electron transfer steps required in water oxidation. nih.gov Conversely, the tetranuclear arrangement of the other complex appears to be more effective for the activation and subsequent reduction of CO₂. nih.gov

In the context of hydrogen evolution catalysis by palladium-hydrazone complexes, the ligand plays a crucial role in stabilizing the metal center and mediating the electron transfer processes. The κ³-N,N,O coordination mode of the hydrazone ligand derived from dpk creates a stable complex that can facilitate the reduction of protons. The electronic properties of the ligand, influenced by substituents (such as the 4-amino group in dpk-4-abh), can be tuned to modify the catalyst's redox potential, thereby lowering the overpotential required for hydrogen evolution.

Role of Redox Potentials

The redox behavior of metal complexes incorporating di-2-pyridyl ketone (dpk) and its derivatives is a critical factor in their catalytic activity. The ability of the metal center to cycle between different oxidation states is often fundamental to the catalytic mechanism, particularly in redox-based reactions. Electrochemical studies, such as cyclic voltammetry, are instrumental in elucidating these properties.

For instance, rhodium(III) complexes with di-2-pyridyl ketone, such as Rh(dpk)(MeCN)Cl₃ and cis-[Rh(dpk)₂Cl₂]⁺, have been studied to understand their electron transfer mechanisms. researchgate.net In acetonitrile, the Rh(dpk)(MeCN)Cl₃ complex undergoes two reduction processes localized at the metal center, which involves the elimination of chloride ions during the initial reduction step. researchgate.net This is followed by a further one-electron reduction of the metal. researchgate.net Similarly, the cis-[Rh(dpk)₂Cl₂]⁺ complex shows a transfer of three electrons to the metal in two successive reduction steps, also accompanied by the loss of two chloride ions, before a final one-electron reduction occurs at the dpk ligand itself. researchgate.net

Ruthenium complexes of di-2-pyridyl ketone also exhibit rich electrochemical behavior, which is central to their catalytic applications, such as in transfer hydrogenation. acs.org The redox potentials of these complexes can be tuned by modifying the ancillary ligands, thereby influencing their catalytic efficiency. acs.org

The study of pyridine-alkoxide (pyalk) ligands, which can be synthesized from ketone-containing compounds like dpk, further highlights the importance of redox properties. mdpi.com Copper(II) complexes with pyalk ligands derived from precursors such as diphenyl(pyridin-2-yl)methanol and 1-(ferrocenyl)-1-(pyridin-2-yl)ethan-1-ol are electrochemically active. mdpi.com The redox activity can be influenced by incorporating various aromatic groups into the ligand structure, which can undergo transformations under oxidative conditions. mdpi.com

Table 1: Electrochemical Data for Rhodium(III) Complexes with di-2-pyridyl ketone

| Complex | Reduction Process | Key Features |

|---|---|---|

| Rh(dpk)(MeCN)Cl₃ | Two-step metal-centered reduction | Elimination of chloride ions during the first step |

Data sourced from electrochemical studies in acetonitrile. researchgate.net

Formation of Active Species (e.g., Monomeric Cu:Ligand Complexes)

The formation of a catalytically active species is a crucial step in any catalytic cycle. In the context of di-2-pyridyl ketone chemistry, this often involves the reaction of the ligand with a metal precursor to form a specific complex, which may be the active catalyst or a precatalyst. The nuclearity of the complex—whether it is monomeric or polynuclear—can have a profound impact on its catalytic performance.

In copper-catalyzed reactions, monomeric copper-ligand complexes are often proposed as the key active intermediates. pnnl.gov However, these monomeric species can be prone to aggregation, forming less active or inactive clusters, which compromises the catalytic efficiency. pnnl.gov Therefore, the ligand design is critical to stabilize the monomeric active species. pnnl.gov

Pyridine-alkoxide ligands derived from di-2-pyridyl ketone precursors can be used to synthesize both mononuclear (monomeric) and dinuclear copper(II) complexes. mdpi.com The control of the ligand-to-copper stoichiometry is key to achieving this selectivity. For example, reacting CuCl₂·2H₂O with two equivalents of a pyalk proligand in the presence of a base leads to the formation of mononuclear Cu(II) complexes with two coordinated ligands. mdpi.com Conversely, using a sub-stoichiometric amount of the ligand (e.g., 0.9 equivalents) results in dinuclear, alkoxide-bridged complexes. mdpi.com

The characterization of these species is essential. In the solid state, X-ray crystallography can provide definitive structural information. In solution, techniques like UV-vis spectroscopy can help ascertain the structure of the complexes, as the coordination environment around the copper(II) ion influences the absorption profile. acs.org For many copper complexes, a distorted tetragonal pyramidal geometry is maintained in solution. acs.org

The reactivity of the coordinated di-2-pyridyl ketone ligand itself can also lead to the in-situ formation of the active species. The ketone's carbonyl group is susceptible to nucleophilic attack, especially when coordinated to a metal center. researchgate.netresearchgate.net Reactions with water or alcohols can form gem-diol or hemiacetal derivatives, which can then coordinate to the metal ion. researchgate.net For example, the reaction of CuCl₂ with dpk in methanol (B129727) can lead to the formation of a unimethylated diol which, upon deprotonation, acts as a ligand in the catalytically active complex. researchgate.net

Investigation of Electron-Deficient Metal Species

The electronic properties of the metal center in a catalyst are a key determinant of its reactivity. The creation of electron-deficient metal species can significantly enhance catalytic activity, particularly in reactions involving oxidative addition, which is often the rate-limiting step. chemrxiv.org

A notable example is the decarbonylation of di-2-pyridyl ketones to form 2,2′-bipyridyls, a challenging transformation due to the inertness of the C(carbonyl)–C(aryl) bonds. chemrxiv.org Research has shown that a ceria-supported copper-palladium alloy nanoparticle catalyst can efficiently facilitate this reaction. chemrxiv.org Catalyst characterization revealed that the decarbonylation is catalyzed by Pd(0) ensembles that become electron-deficient upon alloying with a small amount of copper. chemrxiv.org This electron deficiency in the palladium species is crucial for promoting the turnover-limiting oxidative addition step. chemrxiv.org

The mechanism involves the coordination of the di-2-pyridyl ketone to the Pd ensembles in a bidentate fashion. The alloying with copper has a dual effect: it induces the formation of the electron-deficient Pd(0) species and results in smaller nanoparticles, which enhances catalytic activity while maintaining a sufficient number of active Pd ensembles. chemrxiv.org

The principle that electron-deficient metal centers can enhance catalysis is a recurring theme. In cross-coupling reactions, for instance, the efficiency of the oxidative addition of an aryl halide to a metal catalyst is strongly influenced by the electronic nature of the metal and the substrate. acs.org Electron-deficient metal species are generally more reactive towards oxidative addition. The use of ligands like di-2-pyridyl ketone allows for the modulation of the electronic properties of the metal center to achieve this desired electron deficiency and thus, higher catalytic turnover.

Table 2: Influence of Alloying on Catalyst Properties for Decarbonylation

| Catalyst | Key Feature | Impact on Catalysis |

|---|---|---|

| Pd/CeO₂ | Standard Palladium Catalyst | Lower activity for decarbonylation |

Data based on studies of catalytic decarbonylation of di-2-pyridyl ketones. chemrxiv.org

V. Spectroscopic Investigations and Computational Studies

Spectroscopic Analysis of Di-2-Pyridyl Ketone and its Complexes

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of di-2-pyridyl ketone and its derivatives. Infrared (IR) spectroscopy provides critical insights into vibrational modes and bond formation, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the molecular framework and dynamic processes in solution.

Infrared spectroscopy is a powerful tool for identifying functional groups and probing the coordination environment of di-2-pyridyl ketone (dpk) and its complexes. The vibrational spectrum of the free ligand is characterized by distinct bands corresponding to the pyridyl rings and the central carbonyl group. Upon reaction or coordination to a metal center, significant shifts in these bands, or the appearance of new ones, provide direct evidence of chemical transformation and bonding.

The gas-phase IR spectrum of di-2-pyridyl ketone shows prominent bands related to its constituent functional groups. The pyridyl C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region, while the pyridine (B92270) ring stretching vibrations occur between 1300 cm⁻¹ and 1600 cm⁻¹. sid.ir The most diagnostic feature of the free ligand in its solid state is the strong absorption band corresponding to the carbonyl group (ν(C=O)), which typically appears around 1680-1700 cm⁻¹. Changes to this band are particularly informative when studying coordination and derivatization reactions.

The reaction of the carbonyl group of di-2-pyridyl ketone with a primary amine leads to the formation of an imine, also known as a Schiff base. This transformation is readily monitored using IR spectroscopy. The formation of the imine is confirmed by the disappearance of the characteristic carbonyl (C=O) stretching vibration of the ketone and the concurrent appearance of a new band corresponding to the imine (C=N) stretching mode. redalyc.org This C=N stretching band is typically observed in the 1630–1690 cm⁻¹ region of the spectrum. redalyc.orgresearchgate.net For instance, in the formation of irida-β-ketoimines from related complexes, the vibrations of the C=N and C=O bonds are clearly observed in the IR spectra. nih.gov

When di-2-pyridyl ketone or its derivatives act as ligands, coordinating to a metal center, new vibrational modes corresponding to metal-ligand bonds appear in the far-infrared region of the spectrum. These bands provide direct evidence of coordination.

M-O Bonding: If the carbonyl oxygen atom coordinates to the metal center, a band corresponding to the M-O stretching vibration will appear. These absorptions are generally observed in the 407-556 cm⁻¹ region. tsijournals.com This coordination is also accompanied by a shift of the ν(C=O) band to a lower frequency, as discussed below.

M-Cl Bonding: In complexes containing halide co-ligands, metal-halide stretching frequencies are also observed in the far-IR spectrum. For instance, the ν(M-Cl) stretching mode for tetrachlorometallate complexes is typically a broad, intense band found around 380 cm⁻¹. hawaii.edu

Table 1: Characteristic IR Frequencies for Di-2-Pyridyl Ketone and Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Pyridyl ν(C-H) | 3000 - 3100 | Stretching vibration of C-H bonds on the pyridine rings. sid.ir |

| Ketone ν(C=O) | 1680 - 1700 | Stretching vibration of the carbonyl group in the free ligand. |

| Imine ν(C=N) | 1630 - 1690 | Stretching vibration of the imine bond, formed upon reaction with a primary amine. redalyc.orgresearchgate.net |

| Metal-Oxygen ν(M-O) | 407 - 556 | Stretching vibration resulting from the coordination of the carbonyl oxygen to a metal center. tsijournals.com |

| Metal-Nitrogen ν(M-N) | 240 - 500 | Stretching vibration from the coordination of pyridyl nitrogen atoms to a metal center. hawaii.edu |

| Metal-Chloride ν(M-Cl) | ~380 | Stretching vibration in complexes containing coordinated chloride ions. hawaii.edu |

In some metal complexes, the carbonyl group of di-2-pyridyl ketone may exhibit a partial or weak interaction with the metal center, often referred to as pseudo-coordination. This interaction is not a full covalent bond but is strong enough to influence the vibrational frequency of the C=O bond. This effect is observed in the IR spectrum as a shift of the ν(C=O) band to a lower wavenumber (a redshift) by 32-50 cm⁻¹ compared to the free ligand. tsijournals.com This weakening of the C=O double bond indicates that electron density is being drawn towards the metal center, suggesting a dative interaction between the carbonyl oxygen and the metal.

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of di-2-pyridyl ketone and its derivatives in solution. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the electronic environment within the molecule.

For di-2-pyridyl ketone, the ¹H NMR spectrum displays a set of signals corresponding to the protons on the two pyridine rings. Due to the symmetry of the molecule, four distinct signals are expected for the aromatic protons. The ¹³C NMR spectrum complements this by showing signals for the different carbon atoms, including the characteristic downfield signal for the carbonyl carbon.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Di-2-Pyridyl Ketone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.75 | d | H6, H6' |

| ¹H | ~8.09 | d | H3, H3' |

| ¹H | ~7.89 | t | H4, H4' |

| ¹H | ~7.49 | t | H5, H5' |

| ¹³C | ~190 | s | C=O |

| ¹³C | ~153 | s | C2, C2' |

| ¹³C | ~149 | s | C6, C6' |

| ¹³C | ~137 | s | C4, C4' |

| ¹³C | ~127 | s | C5, C5' |

| ¹³C | ~124 | s | C3, C3' |

| Note: Data are approximate and can vary with solvent and concentration. Assignments are based on typical values for 2-substituted pyridines. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Solvent Dependence and Keto-Enol Tautomerization

Di-2-pyridyl ketone, like many other β-dicarbonyl compounds, can exist in a dynamic equilibrium between its keto and enol tautomeric forms. This keto-enol tautomerism is a chemical equilibrium that can be significantly influenced by the surrounding solvent environment. asu.edu NMR spectroscopy is an ideal method for studying this equilibrium because the rate of interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both species. thermofisher.com

The equilibrium's position is highly dependent on the solvent's properties. colostate.edu

In non-polar solvents (e.g., benzene-d₆, chloroform-d), the enol form is often stabilized through the formation of a strong intramolecular hydrogen bond. This internal hydrogen bonding makes the enol form less polar and more soluble in non-polar media.

In polar aprotic solvents (e.g., acetone-d₆, DMSO-d₆), the solvent molecules can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form. These solvents can solvate both forms, but the relative stability may shift.

In polar protic solvents (e.g., D₂O, methanol-d₄), the solvent can form intermolecular hydrogen bonds with both the keto and enol forms. These interactions often favor the more polar keto tautomer, shifting the equilibrium in its direction. asu.edu

The ¹H NMR spectrum provides clear evidence of this equilibrium. The keto form shows the expected aromatic signals. The enol form, however, will display a characteristic, highly deshielded signal for the enolic hydroxyl proton (often >10 ppm) and will lack the methylene bridge protons seen in some other β-diketones. The relative integrals of the signals corresponding to the keto and enol forms can be used to calculate the equilibrium constant (Keq) in different solvents. thermofisher.com Changes in chemical shifts of the protons in different solvents are also observed due to varying solvent-solute interactions. mdpi.com

Table 3: Effect of Solvent on Keto-Enol Equilibrium

| Solvent | Solvent Type | Expected Predominant Form | Rationale |

| Benzene-d₆ | Non-polar | Enol | Stabilization via intramolecular hydrogen bonding. |

| Chloroform-d | Moderately Polar | Keto/Enol Mixture | Balance between intramolecular H-bonding and solvent polarity. |

| Acetone-d₆ | Polar Aprotic | Keto | Solvent disrupts intramolecular H-bond, favoring the more polar keto form. |

| DMSO-d₆ | Polar Aprotic | Keto | Strong H-bond acceptor, destabilizes the intramolecularly bonded enol. |

| Methanol-d₄ | Polar Protic | Keto | Strong intermolecular H-bonding with the solvent stabilizes the keto form. |

| Note: This table represents general trends observed for β-dicarbonyl compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a important tool for probing the electronic transitions within a molecule. For derivatives of di-2-pyridyl ketone, such as di-2-pyridyl ketone 2-thienoylhydrazone (DPKTH), the UV-Vis spectrum reveals distinct absorption bands corresponding to various electronic transitions.